molecular formula C17H16Cl2N4O2S B2734440 N-allyl-2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide CAS No. 477853-05-7

N-allyl-2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide

Cat. No.: B2734440
CAS No.: 477853-05-7
M. Wt: 411.3
InChI Key: CVKUQIVGBTTXBL-UHFFFAOYSA-N
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Description

N-Allyl-2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide (CAS: 477853-05-7) is a synthetic organic compound with the molecular formula C₁₇H₁₆Cl₂N₄O₂S and a molecular weight of 411.3 g/mol . Structurally, it features:

  • A 3,4-dichlorobenzyl group attached to a pyridinone ring.
  • An allyl-substituted hydrazinecarbothioamide moiety.
  • A carbonyl linkage between the pyridinone and thioamide groups.

This compound is categorized as a lab-use chemical with a purity of ≥90–95% .

Properties

IUPAC Name

1-[[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N4O2S/c1-2-7-20-17(26)22-21-15(24)12-4-3-8-23(16(12)25)10-11-5-6-13(18)14(19)9-11/h2-6,8-9H,1,7,10H2,(H,21,24)(H2,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKUQIVGBTTXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide (CAS: 477853-05-7) is a complex organic compound belonging to the hydrazinecarbothioamide class. This compound exhibits significant biological activity due to its unique structural features, including a pyridine ring, hydrazine moiety, and an allyl group. This article reviews the synthesis, characterization, and biological evaluations of this compound, emphasizing its potential therapeutic applications.

The molecular formula of this compound is C17H16Cl2N4O2S with a molar mass of 411.31 g/mol. The predicted density is 1.427 g/cm³ and the pKa value is approximately 8.89, indicating its potential behavior in biological systems.

PropertyValue
Molecular FormulaC17H16Cl2N4O2S
Molar Mass411.31 g/mol
Density1.427 g/cm³
pKa8.89

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yields and purity. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The biological evaluation demonstrated that derivatives containing similar structural motifs exhibit moderate to high cytotoxicity against various cancer cell lines. For instance, derivatives with oxadiazole functionalities have shown significant activity against A549 lung cancer cells with IC50 values ranging from 11.20 to 59.61 µg/ml after a 72-hour treatment period .

Antioxidant Activity

The antioxidant properties of N-allyl derivatives have also been investigated. Preliminary assessments suggest that compounds within this class can scavenge free radicals effectively, which is critical for preventing oxidative stress-related diseases.

Antimicrobial Activity

In addition to anticancer and antioxidant activities, N-allyl derivatives have exhibited antimicrobial properties against a range of pathogens. The disk diffusion method has been utilized to evaluate their effectiveness against microorganisms such as Staphylococcus aureus and Candida albicans, showing promising results in inhibiting their growth .

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Antitumor Efficacy : A study on structurally related hydrazinecarbothioamides demonstrated significant antitumor activity against human tumor cell lines (e.g., HepG2) with effective inhibition of cell proliferation observed .
  • Molecular Docking Studies : Molecular docking studies have indicated that these compounds can interact favorably with key biological targets involved in cancer progression, suggesting a mechanism for their anticancer effects.
  • Synergistic Effects : Research has suggested that combining N-allyl derivatives with other active compounds may enhance their therapeutic efficacy through synergistic mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyridinone-thioamide derivatives, many of which share the 3,4-dichlorobenzyl or analogous substituents. Below is a comparative analysis of its structural and functional analogs:

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Reference
Target Compound (477853-05-7) C₁₇H₁₆Cl₂N₄O₂S 411.3 Baseline structure
2-(3,4-Dichlorobenzyl)hydrazinecarbothioamide (25) C₈H₈Cl₂N₃S 264.1 Lacks pyridinone and allyl groups; simpler thioamide backbone
1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole-3-thiol (27) C₉H₆Cl₂N₃S 274.1 Replaces thioamide with triazole-thiol; no pyridinone linkage
S-(2-Chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate (338783-91-8) C₁₈H₁₂Cl₃N₂O₂S₂ 439.8 Replaces allyl-thioamide with chlorophenyl-carbamothioate
2,2,2-Trifluoroethyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate (338783-83-8) C₁₅H₁₂Cl₂F₃N₂O₃ 395.2 Substitutes thioamide with trifluoroethyl-carbamate
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazine-carbothioamide C₁₆H₁₂ClN₅OS 357.8 Replaces pyridinone with indole; 2-chlorobenzyl substituent

Key Observations

The allyl group in the target compound distinguishes it from analogs with methyl (e.g., ) or trifluoroethyl groups (e.g., ), which may influence metabolic stability or lipophilicity .

Backbone Modifications: Replacement of the thioamide with triazole-thiol (e.g., ) or carbamate (e.g., ) groups reduces sulfur-mediated reactivity, possibly altering biological activity. The pyridinone ring in the target compound is absent in simpler analogs (e.g., ), which could limit π-π stacking interactions critical for target engagement.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to its analogs, such as coupling 3,4-dichlorobenzyl halides with hydrazinecarbothioamide precursors . However, the allyl group may introduce challenges in regioselectivity during alkylation steps .

Research Implications and Gaps

  • Biological Activity: No direct data on the target compound’s efficacy or toxicity are available.
  • Structural Optimization : The allyl-thioamide moiety in the target compound could be modified to enhance pharmacokinetic properties, as seen in carbamate derivatives with improved bioavailability .
  • Crystallographic Data : SHELX-based crystallography (e.g., ) has been used to resolve structures of related compounds, suggesting similar methods could elucidate the target’s conformation.

Q & A

Q. Q: What are the standard synthetic routes for preparing N-allyl-2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide?

A: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the dihydropyridine core via condensation of 3,4-dichlorobenzylamine with a carbonyl precursor under acidic conditions .
  • Step 2: Introduction of the allyl group using allyl bromide or similar reagents in the presence of a base (e.g., triethylamine) .
  • Step 3: Thioamide functionalization via reaction with thioacetamide or thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF) .
    Critical parameters include temperature control (60–80°C for acylation) and inert atmospheres to prevent oxidation. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) or HPLC .

Advanced Optimization of Reaction Yields

Q. Q: How can researchers optimize the yield of the thioamide functionalization step?

A: Key strategies include:

  • Solvent Selection: Use DMF or DMSO to enhance nucleophilicity of the hydrazine intermediate .
  • Catalysis: Add catalytic iodine (1–2 mol%) to accelerate thioamide formation .
  • Design of Experiments (DoE): Apply factorial designs to test variables (temperature, stoichiometry, solvent ratio). For example, a 2^3 factorial design can identify interactions between temperature (60°C vs. 80°C), reagent equivalents (1.2 vs. 2.0), and reaction time (4 vs. 8 hours) .
  • Statistical Modeling: Use response surface methodology (RSM) to predict optimal conditions and validate with confirmatory runs .

Structural Characterization Challenges

Q. Q: How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

A: Contradictions often arise from tautomerism or solvent effects. A systematic approach includes:

  • X-ray Crystallography: Determine absolute configuration and validate hydrogen bonding patterns (e.g., N–H···S interactions in the thioamide group) .
  • DFT Calculations: Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to identify dominant tautomers .
  • Variable-Temperature NMR: Monitor dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 60°C .

Functional Group Reactivity and Derivatization

Q. Q: What methodologies enable selective modification of the hydrazinecarbothioamide moiety?

A: The thioamide group is reactive toward:

  • Alkylation: React with alkyl halides (e.g., methyl iodide) in basic conditions to form S-alkyl derivatives .
  • Oxidation: Treat with H₂O₂ or m-CPBA to convert thioamide to amide, though over-oxidation risks require careful stoichiometry .
  • Metal Coordination: Explore chelation with transition metals (e.g., Cu²⁺ or Fe³⁺) for catalytic or bioactive complexes .
    Caution: Monitor selectivity using HPLC-MS to avoid side reactions at the pyridinone or dichlorobenzyl groups .

Biological Activity Profiling

Q. Q: How can researchers design assays to evaluate the compound’s bioactivity while minimizing false positives?

A: Follow these steps:

  • Target Selection: Prioritize kinases or proteases due to the compound’s hydrazine-thioamide motif, known to inhibit metalloenzymes .
  • Counter-Screening: Include off-target panels (e.g., cytochrome P450 enzymes) to assess specificity .
  • Metabolic Stability: Use liver microsome assays (human/rat) with LC-MS quantification to measure degradation rates .
  • Positive Controls: Compare with structurally related inhibitors (e.g., pyrazolo-pyrimidine derivatives) to validate assay conditions .

Computational Modeling for Binding Studies

Q. Q: What computational tools are suitable for predicting the compound’s interaction with biological targets?

A:

  • Docking Software: Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Focus on hydrogen bonds with the pyridinone carbonyl and hydrophobic interactions with the dichlorobenzyl group .
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes .
  • ADMET Prediction: Employ SwissADME or pkCSM to estimate permeability (LogP ≈ 2.5–3.5) and toxicity risks (e.g., hepatotoxicity) .

Handling Data Contradictions in Solubility Studies

Q. Q: How to address discrepancies in solubility measurements across different solvent systems?

A:

  • Standardize Protocols: Use USP methods with controlled agitation (100 rpm) and temperature (25°C) .
  • Ternary Phase Diagrams: Map solubility in co-solvent systems (e.g., PEG-400/water) to identify optimal formulations .
  • Solid-State Analysis: Perform PXRD to rule out polymorphism affecting solubility .

Stability Under Physiological Conditions

Q. Q: What experimental setups assess the compound’s stability in simulated biological environments?

A:

  • pH Stability: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Analyze degradation via HPLC-UV .
  • Plasma Stability: Mix with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify parent compound .
  • Light Sensitivity: Expose to UV (365 nm) and visible light for 48 hours; use amber vials as controls .

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